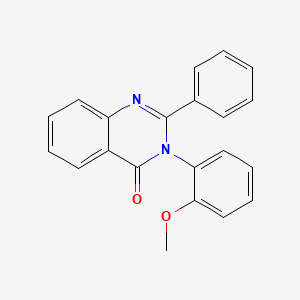

3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

37856-18-1 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C21H16N2O2/c1-25-19-14-8-7-13-18(19)23-20(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)21(23)24/h2-14H,1H3 |

InChI Key |

SUQHPFPBDKEICZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

solubility |

>49.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Radical Pathway in DMSO-Mediated Synthesis

The decomposition of DMSO generates methyl radicals, which abstract hydrogen from the benzamide substrate, initiating cyclization. ESR studies confirm radical intermediates, and scavengers like TEMPO suppress product formation, validating the mechanism.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one, have been extensively studied for their anticancer properties. Research indicates that modifications in the quinazolinone structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated several quinazolinone derivatives for their cytotoxic effects on human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results showed that certain derivatives exhibited 2 to 30 times more cytotoxicity than the positive control, lapatinib. For instance, compound 2j demonstrated an IC50 value of 3.79 ± 0.96 µM against MCF-7 cells, indicating strong potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 2j | MCF-7 | 3.79 ± 0.96 | Lapatinib (5.9 ± 0.74) |

| 3a | A2780 | 3.00 ± 1.20 | Lapatinib (12.11 ± 1.03) |

Antibacterial Properties

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Quinazolinone derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A series of quinazolinone compounds were synthesized and evaluated for their antibacterial efficacy against multi-drug resistant strains such as Escherichia coli and Staphylococcus aureus. The study found that certain derivatives exhibited enhanced activity when conjugated with silver nanoparticles, indicating a synergistic effect that could be harnessed for therapeutic applications .

| Compound | Bacteria Tested | Activity Level |

|---|---|---|

| QNZ 4 | E. coli | Enhanced |

| QNZ 6 | S. aureus | Enhanced |

Anti-inflammatory Effects

Quinazolinones have also been investigated for their anti-inflammatory properties, which are crucial in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases.

Case Study: Anti-inflammatory Activity

Research highlighted the synthesis of several quinazolinone derivatives that demonstrated significant anti-inflammatory effects in vivo. For example, compounds were found to inhibit edema by up to 36% at a dosage of 50 mg/kg, showcasing their potential as therapeutic agents in inflammatory disorders .

| Compound | Inhibition (%) | Dose (mg/kg) |

|---|---|---|

| Compound A | 36% | 50 |

| Compound B | 16% | 50 |

Antioxidant Activity

The antioxidant properties of quinazolinones contribute to their therapeutic potential by mitigating oxidative stress-related damage.

Case Study: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various quinazolinone derivatives, it was found that compounds with hydroxyl groups exhibited superior antioxidant activity compared to those without such substitutions. This suggests that structural modifications can enhance the protective effects against oxidative stress .

| Compound | Antioxidant Method Used | Activity Level |

|---|---|---|

| Compound C | CUPRAC | High |

| Compound D | ABTS | Moderate |

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and exerting its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Computational Analysis

Substituents at the 3-position of the quinazolinone core significantly impact molecular geometry and electronic distribution. Key structural analogues include:

Spectral Characteristics

Vibrational modes, particularly the C=O stretch, vary with substituent electronic effects:

- Key Insight : The higher C=O frequency in the target compound (1683 cm⁻¹) compared to hydroxyl-substituted analogues (1652 cm⁻¹) reflects reduced electron donation to the carbonyl group, consistent with methoxy’s moderate electron-donating nature .

Biological Activity

3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one is a member of the quinazoline family, known for its diverse biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, analgesic, and anticancer domains. This article synthesizes available research findings and presents a comprehensive overview of the biological activities associated with this compound.

Synthesis and Structural Characteristics

The synthesis of quinazolinone derivatives typically involves various methods, including condensation reactions and oxidative coupling. For instance, one efficient synthetic route involves the reaction of 2-aminobenzamide with substituted benzyl alcohols under basic conditions, yielding high product yields (up to 84%) when optimized . The structural features of this compound are crucial for its biological activity, as modifications in the phenyl rings can significantly alter its pharmacological properties.

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. In a study evaluating the antibacterial effects of several quinazoline derivatives, compounds showed zones of inhibition ranging from 0.6 cm to 1.9 cm against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL .

| Microorganism | Zone of Inhibition (cm) |

|---|---|

| Staphylococcus aureus | 1.9 |

| Bacillus subtilis | 1.4 |

| Escherichia coli | 0.8 |

| Proteus vulgaris | 1.1 |

Analgesic Activity

The analgesic potential of quinazoline derivatives has been evaluated through various pharmacological assays. For example, in vivo studies demonstrated that certain derivatives exhibited significant analgesic effects when tested using the acetic acid-induced writhing test in mice. Specifically, compounds derived from quinazoline structures showed higher analgesic activity compared to standard analgesics like Aspirin and Indomethacin .

Anti-inflammatory Activity

In addition to their analgesic properties, quinazolines have shown promising anti-inflammatory effects. Studies involving various derivatives have indicated that these compounds can inhibit inflammatory responses in cellular models, suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

Quinazoline derivatives are also recognized for their cytotoxic effects against cancer cell lines. Research has highlighted that certain compounds within this class can induce apoptosis in cancer cells through various mechanisms. For instance, specific derivatives demonstrated IC50 values in the low micromolar range against prostate (PC3) and breast (MCF-7) cancer cell lines, indicating potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

Case Studies

- Antibacterial Efficacy : A study synthesized a series of quinazoline derivatives and tested their antibacterial efficacy against multi-drug resistant strains. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity, particularly when conjugated with silver nanoparticles .

- Analgesic Studies : In vivo evaluations revealed that certain quinazoline derivatives exhibited superior analgesic effects compared to traditional pain relief medications. This highlights the potential for developing new analgesics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one and its derivatives?

- Methodological Answer : Synthesis typically involves condensation of 2-aminobenzamides with substituted aldehydes or ketones. For example, microwave-assisted methods accelerate reaction times and improve yields compared to conventional heating . Green chemistry approaches, such as solvent-free conditions using t-BuONa as a base, eliminate the need for transition-metal catalysts . Heterogeneous catalysts like KAl(SO₄)₂·12H₂O are also employed for eco-friendly synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin contact or inhalation. The compound may exhibit toxicity via ingestion, dermal exposure, or inhalation, as indicated by hazard codes H303, H313, and H333 .

Q. Which characterization techniques are essential for confirming the structure of synthesized derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary for structural elucidation. Complementary techniques include:

- Mass spectrometry (MS) for molecular weight confirmation.

- Single-crystal X-ray diffraction (XRD) to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Elemental analysis to verify purity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anticonvulsant activity in quinazolinone derivatives?

- Methodological Answer : Introduce substituents at the 3-position (e.g., 4-butoxybenzylidene) to enhance potency. In vivo models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are critical for evaluating tonic and clonic seizure protection, respectively. For example, 3-[(4-butoxy-benzylidene)amino]-2-phenyl-3H-quinazolin-4-one showed superior MES activity without motor impairment .

Q. How do computational methods like DFT and molecular docking aid in rational drug design for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity for substitutions. Hybrid functionals like B3LYP are validated for thermochemical accuracy .

- Molecular docking : Screens derivatives against targets like dipeptidyl peptidase-4 (DPP-4) to prioritize synthesis. For example, docking studies identified 3-(benzylidine-amino)-2-phenyl-3H-quinazolin-4-one as a potential DPP-4 inhibitor .

Q. How can conflicting biological activity data across different assay models be resolved?

- Methodological Answer : Discrepancies (e.g., activity in MES but not scPTZ models) may reflect distinct mechanisms of action (MoAs). Advanced statistical analysis (e.g., ED₅₀ comparisons) and mechanistic studies (e.g., GABAergic modulation assays) are required to clarify MoAs .

Q. What strategies improve the antioxidant properties of quinazolinone derivatives?

- Methodological Answer : Incorporate electron-donating groups (e.g., methoxy or naphthyl) at the 6-position. Compounds like 3-methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one showed significant radical scavenging activity (P < 0.5) in DPPH assays .

Q. How do crystallographic studies inform the design of bioactive quinazolinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.